molecular formula C10H9FN4O B12220283 2-(4-Fluorophenoxy)-3-hydrazinylpyrazine

2-(4-Fluorophenoxy)-3-hydrazinylpyrazine

Cat. No.: B12220283
M. Wt: 220.20 g/mol
InChI Key: DUIPCDCKEAKQOH-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-3-hydrazinylpyrazine is a chemical compound that belongs to the class of pyrazines It is characterized by the presence of a fluorophenoxy group and a hydrazinyl group attached to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)-3-hydrazinylpyrazine typically involves the reaction of 4-fluorophenol with 2,3-dichloropyrazine in the presence of a base to form the intermediate 2-(4-fluorophenoxy)-3-chloropyrazine. This intermediate is then reacted with hydrazine hydrate to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy)-3-hydrazinylpyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce amines. Substitution reactions can result in various substituted pyrazines .

Scientific Research Applications

2-(4-Fluorophenoxy)-3-hydrazinylpyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)-3-hydrazinylpyrazine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorophenoxy group may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluorophenoxy)-3-hydrazinylpyrazine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its pyrazine core and hydrazinyl group make it a versatile compound for various applications, distinguishing it from other fluorophenoxy derivatives .

Properties

Molecular Formula

C10H9FN4O

Molecular Weight

220.20 g/mol

IUPAC Name

[3-(4-fluorophenoxy)pyrazin-2-yl]hydrazine

InChI

InChI=1S/C10H9FN4O/c11-7-1-3-8(4-2-7)16-10-9(15-12)13-5-6-14-10/h1-6H,12H2,(H,13,15)

InChI Key

DUIPCDCKEAKQOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=NC=CN=C2NN)F

Origin of Product

United States

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